molecular formula C13H20N4O2 B2403137 Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate CAS No. 1909316-15-9

Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate

Cat. No.: B2403137
CAS No.: 1909316-15-9
M. Wt: 264.329
InChI Key: PBAPFLULICIDTE-UHFFFAOYSA-N
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Description

Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate is a complex organic compound with a molecular weight of 264.33 g/mol[_{{{CITATION{{{1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena497681549?context=bbe). This compound is characterized by its intricate structure, which includes a spirocyclic framework and a tert-butyl carboxylate group[{{{CITATION{{{1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c ](https://wwwsigmaaldrichcom/US/en/product/enamine/ena497681549?context=bbe){{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core[_{{{CITATION{{{1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c ](https://wwwsigmaaldrichcom/US/en/product/enamine/ena497681549?context=bbe){{{CITATION{{{1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c .... The final step involves the tert-butoxycarbonylation (Boc) of the carboxylic acid group[{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c .... Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with spirocyclic frameworks[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....

Biology: It serves as a tool in biological studies to investigate the interactions of small molecules with biological targets[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....

Medicine: 4,5-c ....

Industry: Utilized in the development of advanced materials and chemical processes[_{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....

Mechanism of Action

The mechanism by which tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena497681549?context=bbe). The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes[{{{CITATION{{{_1{tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo4,5-c ....

Comparison with Similar Compounds

  • Tert-butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate: Similar spirocyclic structure but with a methyl group instead of a tert-butyl group.

  • Tert-butyl 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxylate: Another related compound with a different substitution pattern.

Uniqueness: Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate stands out due to its tert-butyl group, which provides steric hindrance and influences its reactivity and binding properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,3'-azetidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-12(2,3)19-11(18)17-6-13(7-17)10-9(4-5-16-13)14-8-15-10/h8,16H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAPFLULICIDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C3=C(CCN2)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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